molecular formula C12H10BrClO2 B097527 1-(5-bromo-7-ethyl-1-benzofuran-2-yl)-2-chloroethanone CAS No. 18775-40-1

1-(5-bromo-7-ethyl-1-benzofuran-2-yl)-2-chloroethanone

Katalognummer: B097527
CAS-Nummer: 18775-40-1
Molekulargewicht: 301.56 g/mol
InChI-Schlüssel: SYSQCQYOHVPKJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-bromo-7-ethyl-1-benzofuran-2-yl)-2-chloroethanone is a synthetic organic compound characterized by the presence of a bromine atom, an ethyl group, and a benzofuran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-7-ethyl-1-benzofuran-2-yl)-2-chloroethanone typically involves the following steps:

    Ethylation: The addition of an ethyl group to the benzofuran ring.

    Chlorination: The incorporation of a chlorine atom into the ethanone moiety.

These reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-bromo-7-ethyl-1-benzofuran-2-yl)-2-chloroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

1-(5-bromo-7-ethyl-1-benzofuran-2-yl)-2-chloroethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(5-bromo-7-ethyl-1-benzofuran-2-yl)-2-chloroethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(5-Bromo-2-benzofuryl)-2-chloroethan-1-one: Lacks the ethyl group, leading to different chemical properties.

    1-(7-Ethyl-2-benzofuryl)-2-chloroethan-1-one: Lacks the bromine atom, affecting its reactivity and applications.

Uniqueness

1-(5-bromo-7-ethyl-1-benzofuran-2-yl)-2-chloroethanone is unique due to the presence of both bromine and ethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

18775-40-1

Molekularformel

C12H10BrClO2

Molekulargewicht

301.56 g/mol

IUPAC-Name

1-(5-bromo-7-ethyl-1-benzofuran-2-yl)-2-chloroethanone

InChI

InChI=1S/C12H10BrClO2/c1-2-7-3-9(13)4-8-5-11(10(15)6-14)16-12(7)8/h3-5H,2,6H2,1H3

InChI-Schlüssel

SYSQCQYOHVPKJZ-UHFFFAOYSA-N

SMILES

CCC1=C2C(=CC(=C1)Br)C=C(O2)C(=O)CCl

Kanonische SMILES

CCC1=C2C(=CC(=C1)Br)C=C(O2)C(=O)CCl

Key on ui other cas no.

18775-40-1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.